molecular formula C18H17NO5S3 B2538226 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-62-5

2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido

Cat. No.: B2538226
CAS No.: 2097925-62-5
M. Wt: 423.52
InChI Key: YXFXAROREPZGBF-UHFFFAOYSA-N
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Description

2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido is a useful research compound. Its molecular formula is C18H17NO5S3 and its molecular weight is 423.52. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethane-1-sulfonamido is a complex organic molecule characterized by its unique structural features. It integrates a bithiophene unit with a sulfonamide and a benzodioxin moiety, which potentially contribute to its biological activity and reactivity. This article explores the biological properties of this compound, including its interactions with various biological targets and its implications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C18H17NO5SC_{18}H_{17}NO_5S with a molecular weight of approximately 423.5 g/mol. The structure includes:

  • Bithiophene Backbone : Known for its electronic properties, allowing for effective charge transport.
  • Sulfonamide Group : Capable of undergoing nucleophilic substitution reactions.
  • Benzodioxin Moiety : Suggests potential for further functionalization through oxidation or reduction reactions.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as protein tyrosine phosphatase (PTP1B). For instance, xylogranatopyridine A exhibited significant inhibitory activity against PTP1B with an IC50 value of 22.9 μM .
  • Anticancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, certain bithiophene derivatives have shown selective toxicity against HeLa and A549 cell lines with IC50 values ranging from 4.6 to 10.5 μM .
  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Analogous compounds have been evaluated for their effectiveness against bacterial strains like Escherichia coli .

Case Studies

Several studies highlight the biological relevance of structurally related compounds:

  • Study on Bithiophene Derivatives : Research indicates that bithiophene derivatives can modulate cellular pathways involved in cancer progression and bacterial resistance mechanisms. These derivatives interact with critical enzymes and receptors within these pathways .
  • Cytotoxicity Assays : In vitro studies have shown that compounds featuring similar bithiophene and sulfonamide functionalities exhibit significant cytotoxicity against multiple cancer cell lines, suggesting potential therapeutic applications .

Data Table: Biological Activity Summary

Compound Biological Target Activity Type IC50 Value (μM) Reference
Xylogranatopyridine APTP1BInhibition22.9
Bithiophene DerivativeHeLa CellsCytotoxicity4.6 - 10.5
Sulfonamide AnalogueE. coliAntimicrobialVaries

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S3/c20-13(16-5-6-18(26-16)17-2-1-9-25-17)11-19-27(21,22)12-3-4-14-15(10-12)24-8-7-23-14/h1-6,9-10,13,19-20H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFXAROREPZGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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